molecular formula C12H16N2O2S B7838836 Benzoyl-L-methionine amide

Benzoyl-L-methionine amide

Cat. No.: B7838836
M. Wt: 252.33 g/mol
InChI Key: NBLKELFQDXBKFY-JTQLQIEISA-N
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Description

Benzoyl-L-methionine amide (CAS No. 52811-71-9) is a modified amino acid derivative where the α-amino group of L-methionine is acylated with a benzoyl group, forming an amide bond. Its molecular structure combines the sulfur-containing side chain of methionine with the aromatic benzoyl moiety, conferring unique physicochemical properties. Synonyms include N-Benzoyl-L-methionine amide, BZ-MET-NH2, and N-α-Benzoyl-L-methionine amide.

Properties

IUPAC Name

N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-17-8-7-10(11(13)15)14-12(16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,13,15)(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLKELFQDXBKFY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-L-methionine amide typically involves the condensation of benzoyl chloride with L-methionine in the presence of a base. One common method is the Schotten-Baumann reaction, where benzoyl chloride reacts with L-methionine in an aqueous alkaline medium to form the amide. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Another method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt) to activate the carboxyl group of L-methionine, which then reacts with benzoyl chloride to form the amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of greener solvents and catalysts, such as ionic liquids and metal-based catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-L-methionine amide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoyl chloride and L-methionine.

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Major Products

    Hydrolysis: Benzoyl chloride and L-methionine.

    Oxidation: Sulfoxides or sulfones of this compound.

    Substitution: Various acyl-substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

Benzoyl-L-methionine amide is primarily utilized in organic synthesis, particularly in the formation of amides from carboxylic acids and amines. This reaction is crucial in drug development and peptide synthesis.

Key Applications:

  • Amide Formation: The compound can be synthesized through direct amidation reactions, which are facilitated by various reagents such as carbodiimides. Studies have shown that using this compound can lead to high yields of desired amide products with minimal racemization .
  • Peptide Synthesis: this compound acts as a protecting group for methionine residues in peptides, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in synthesizing complex peptide structures .

Biocatalysis

This compound has been studied for its role in biocatalytic processes, particularly involving aminoacylases, which can facilitate the synthesis of N-acyl amino acids.

Enzymatic Reactions:

  • Aminoacylase Activity: Research indicates that enzymes such as porcine kidney aminoacylase can utilize this compound for enantioselective synthesis, which is essential for producing pharmaceuticals with specific stereochemistry .
  • Multienzymatic Cascades: The compound is also involved in multienzymatic reactions that produce non-canonical amino acids, showcasing its versatility and importance in synthetic biology .

Food Science

In food chemistry, this compound has been investigated for its antioxidant properties and its role in carbohydrate degradation processes.

Antioxidant Properties:

  • Radical Scavenging: Studies have shown that benzoyl-L-methionine can act as a radical scavenger during carbohydrate degradation, reducing oxidative damage in food products. This property is particularly beneficial in maintaining the quality and safety of low-fat food items .
  • Influence on Carbohydrate Reactions: The compound influences the formation of dicarbonyl compounds during carbohydrate degradation, which can affect flavor and nutritional quality. Its interaction with reducing sugars has been quantified using HPLC techniques .

Data Tables

Application AreaKey FindingsReferences
Scientific ResearchHigh yields in amidation reactions ,
BiocatalysisEnzymatic synthesis of N-acyl amino acids ,
Food ScienceAntioxidant effects on carbohydrate degradation , ,

Case Studies

  • Amidation Reactions:
    • A study demonstrated the effective amidation of various carboxylic acids using this compound, achieving over 90% yield with minimal side products when using optimized reaction conditions involving carbodiimides as coupling agents .
  • Food Quality Preservation:
    • Research highlighted the radical scavenging ability of benzoyl-L-methionine during the degradation of carbohydrates, showing a significant reduction in oxidative products when included in food formulations, thus enhancing shelf life and nutritional value .

Mechanism of Action

The mechanism of action of Benzoyl-L-methionine amide involves its interaction with specific molecular targets and pathways. The amide bond in the compound can be hydrolyzed by enzymes such as proteases, releasing the benzoyl and methionine moieties. The methionine moiety can then participate in various metabolic pathways, including the synthesis of proteins and other biomolecules. Additionally, the benzoyl group can interact with cellular receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

A. Benzoyl-L-methionine amide vs. Benzathine benzylpenicillin

  • Structural differences : Benzathine benzylpenicillin incorporates a bicyclic β-lactam core and a dibenzylethylenediamine counterion, whereas this compound lacks ionic complexity and β-lactam functionality.

B. This compound vs. H-β-(3-Benzothienyl)-D-Ala-OH

  • Side-chain variation : The benzothienyl group in H-β-(3-Benzothienyl)-D-Ala-OH introduces aromatic heterocyclic properties, contrasting with the aliphatic thioether in this compound.

Solubility and Stability

  • Solubility : this compound is moderately soluble in polar aprotic solvents (e.g., DMF) but less so in water, akin to other benzoylated amides.
  • Stability : The thioether group in methionine may confer susceptibility to oxidation, unlike more stable amides like N,N'-dibenzylethylenediamine salts.

Biological Activity

Benzoyl-L-methionine amide (Bz-Met-NH2) is a compound derived from methionine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This article explores the biological activity of Bz-Met-NH2, focusing on its mechanisms, effects, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a benzoyl group attached to the sulfur atom of methionine, which enhances its stability and bioactivity. The general structure can be represented as follows:

Bz Met NH2=C6H5C O NH CH2 CH CH3) S+H3\text{Bz Met NH}_2=\text{C}_6\text{H}_5\text{C O NH}\text{ CH}_2\text{ CH CH}_3)\text{ S}^+\text{H}_3
  • Oxidative Stress Modulation : Bz-Met-NH2 has been shown to influence oxidative stress responses in cells. Methionine and its derivatives can undergo oxidation, leading to the formation of methionine sulfoxide, which can modulate protein function and stability. This oxidation process is reversible through methionine sulfoxide reductases, suggesting a regulatory role in cellular functions .
  • Peptide Stability : The incorporation of benzoyl groups in peptides enhances their stability against enzymatic degradation. Studies indicate that peptides containing Bz-Met-NH2 exhibit improved resistance to proteolytic enzymes compared to their non-benzoylated counterparts .
  • Reactivity with Redox-Active Species : Bz-Met-NH2 can react with various redox-active species, facilitating electron transfer processes that may lead to the formation of reactive intermediates. This property is crucial for its potential applications in drug design and development .

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

Case Studies

  • Cancer Research : In a study investigating the effects of Bz-Met-NH2 on cancer cell lines, it was observed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .
  • Neuroprotection : Research has demonstrated that Bz-Met-NH2 can protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to reduce reactive oxygen species levels was attributed to its antioxidant properties .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other methionine derivatives:

CompoundAntioxidant ActivityCell Proliferation InhibitionNeuroprotective Effects
This compoundHighYesYes
MethionineModerateNoLimited
Methionine sulfoxideLowYesYes

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